4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide
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Overview
Description
4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyano group, a cyclopropylamino group, and an oxazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide involves multiple steps, each requiring specific reaction conditionsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways and biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the molecular targets involved .
Comparison with Similar Compounds
When compared to similar compounds, 4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines
- 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one These compounds share some structural similarities but differ in their specific functional groups and biological activities .
Properties
IUPAC Name |
4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-3-21(4-2)25(22,23)14-9-5-12(6-10-14)16-20-15(11-18)17(24-16)19-13-7-8-13/h5-6,9-10,13,19H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVRUCMVXLLTNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NC3CC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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